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molecular formula C10H12Cl2O2 B421666 1,2-Bis(2-chloroethoxy)benzene

1,2-Bis(2-chloroethoxy)benzene

Cat. No. B421666
M. Wt: 235.1g/mol
InChI Key: KYXVBVSREIBNDA-UHFFFAOYSA-N
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Patent
USRE029616

Procedure details

14.70 grams (0.0477 mol) 1,2-bis(2-n-butylaminoethoxy)benzene [obtained from the reaction of 1,2-bis(2-chloroethoxy)benzene and n-butylamine] and 11.21 grams (0.0477 mol) 1,2-bis(2-chloroethoxy)benzene were dissolved in 120 ml of N-methylpyrrolidone. The solution was heated under nitrogen at 120-125° C. for 1 hour and then 5 grams anhydrous sodium carbonate was added and the solution was further heated at 120-125° C. for 16 hours. Three portions of sodium carbonate (3 grams each) were then added at one hour intervals for a total heating time of 20 hours. The solvent was removed under vacuum, and the residue dissolved in toluene and the solution washed with water. The toluene solution was evaporated to leave a semi-solid which was triturated with ethanol. The crystalline precipitate which was obtained was filtered and recrystallized from cyclohexane to give the crown ether of formula XV where R is n-butyl in an amount equal to 8.19 grams (36.7% yield). The melting point of this product was 151-152° C. The structure of this crown ether compound was established by the analyses for the elements which were as follows:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[O:11][CH2:12][CH2:13][Cl:14].[CH2:15]([NH2:19])[CH2:16][CH2:17][CH3:18]>>[CH2:15]([NH:19][CH2:2][CH2:3][O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[O:11][CH2:12][CH2:13][NH:19][CH2:15][CH2:16][CH2:17][CH3:18])[CH2:16][CH2:17][CH3:18].[Cl:1][CH2:2][CH2:3][O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[O:11][CH2:12][CH2:13][Cl:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCOC1=C(C=CC=C1)OCCCl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCC)NCCOC1=C(C=CC=C1)OCCNCCCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.0477 mol
AMOUNT: MASS 14.7 g
Name
Type
product
Smiles
ClCCOC1=C(C=CC=C1)OCCCl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.0477 mol
AMOUNT: MASS 11.21 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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